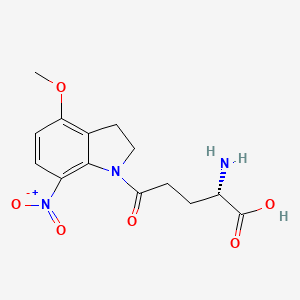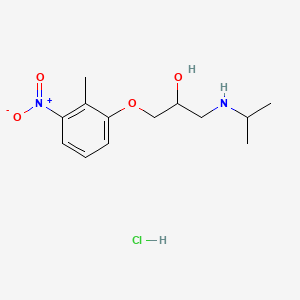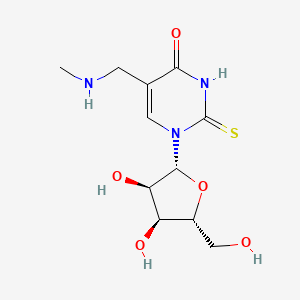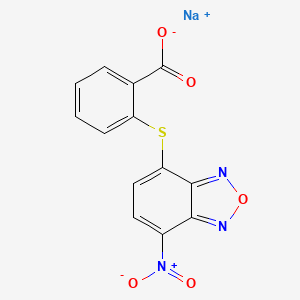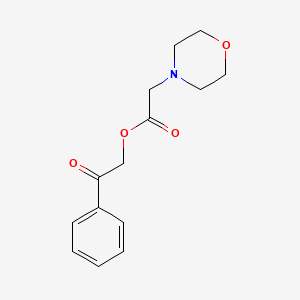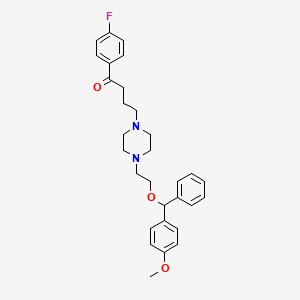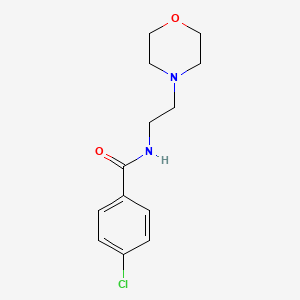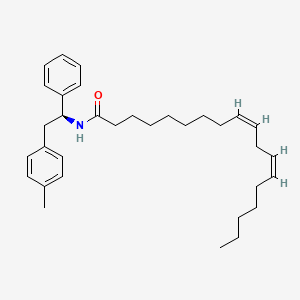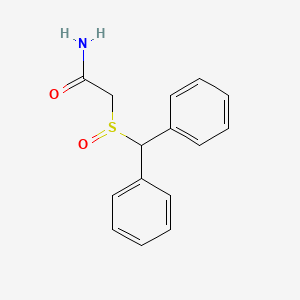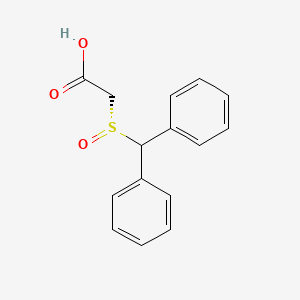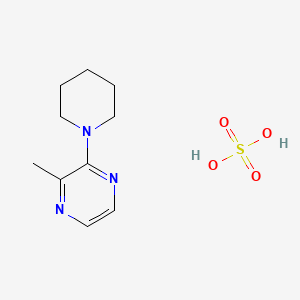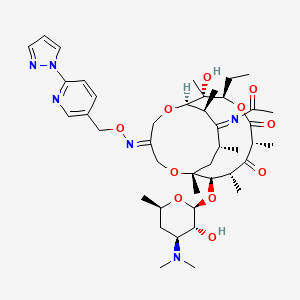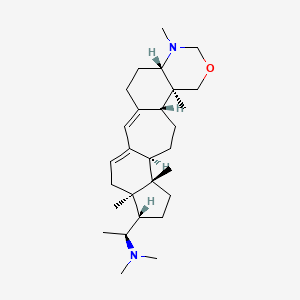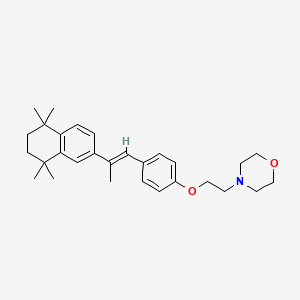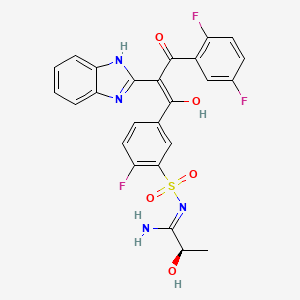
Opigolix
Vue d'ensemble
Description
Opigolix (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist) which was under development by Astellas Pharma . It was being developed for the treatment of endometriosis and rheumatoid arthritis .
Molecular Structure Analysis
Opigolix has a molecular formula of C25H19F3N4O5S . Its molar mass is 544.51 g·mol−1 . The structure of Opigolix is complex, with multiple functional groups including amidines, benzimidazoles, and fluoroarenes .Physical And Chemical Properties Analysis
Opigolix has a molecular formula of C25H19F3N4O5S and a molar mass of 544.51 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Generation of Cultured Oligodendrocyte Progenitor Cells
- Research by Larsen, E. C., Kondo, Y., Fahrenholtz, C. D., & Duncan, I. (2008) highlights the isolation of rat oligodendrocyte progenitor cells (OPCs) in culture, which has implications for treating myelin disorders like multiple sclerosis and Pelizaeus-Merzbacher disease. This study underscores the potential of OPCs as a source for cell-based therapies in human myelin disorders (Larsen et al., 2008).
Stimuli-Responsive Hydrogel for Drug Delivery
- Dadsetan, M., Liu, Z., Pumberger, M., et al. (2010) developed a polymeric carrier, oligo(poly(ethylene glycol) fumarate) (OPF) hydrogel, modified with sodium methacrylate for the delivery of anti-tumor drugs like doxorubicin. The study reveals the potential of this hydrogel in optimizing anti-tumor activity while minimizing systemic effects (Dadsetan et al., 2010).
Cardiovascular Disease Risk Factors in Hypertensive Subjects
- Valls, R., Llauradó, E., Fernández-Castillejo, S., et al. (2016) explored the cardioprotective effects of Oligopinۚ (OP), a low molecular weight procyanidin extract from French Maritime Pine bark, on lipid profile, blood pressure, and oxidized-Low Density Lipoprotein in stage-1 hypertensive subjects. This study contributes to understanding how OP consumption can improve cardiovascular health in these individuals (Valls et al., 2016).
Therapeutic Applications of Oligomeric Proanthocyan
idin Complexes (OPCs)
- Fine, A. (2000) discussed the wide range of therapeutic applications of OPCs, which include antioxidant, antibacterial, antiviral, anticarcinogenic, anti-inflammatory, and anti-allergic properties. This research highlights the potential of OPCs in treating various conditions based on their diverse biological activities (Fine, 2000).
Differentiation of Human Oligodendrocyte Precursors from Pluripotent Stem Cells
- Rodrigues, G., Gaj, T., Adil, M. M., et al. (2017) demonstrated a method for generating oligodendrocyte precursor cells (OPCs) from human pluripotent stem cells in a 3D culture system. This study provides insights into the potential of OPCs for treating demyelinating diseases and injuries of the CNS (Rodrigues et al., 2017).
Oligomeric Proanthocyanidin Complexes: History, Structure, and Applications
- Fine, A. M. (2000) again provides an overview of OPCs, focusing on their history, structure, and phytopharmaceutical applications. The paper underlines the broad spectrum of OPCs' medicinal uses, stemming from their complex chemical structure and diverse biological effects (Fine, 2000).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWADSMMMNRDJ-AFRFTAIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337398 | |
| Record name | Opigolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Opigolix | |
CAS RN |
912587-25-8 | |
| Record name | Opigolix [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912587258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opigolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPIGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6CK0CITA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



